7-Hydroxyfluphenazine

Description

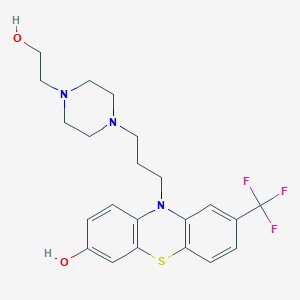

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCSDQAFEIGVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186756 | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-48-5 | |

| Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of 7 Hydroxyfluphenazine

Enzymatic Formation of 7-Hydroxyfluphenazine from Fluphenazine (B1673473)

The creation of this compound from fluphenazine is an oxidative process known as hydroxylation. ontosight.airesearchgate.net This reaction introduces a hydroxyl group onto the phenothiazine (B1677639) ring system, significantly altering the molecule's properties. ontosight.ai

The hydroxylation of fluphenazine is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. ontosight.ainih.govmdpi.com These enzymes are monooxygenases that catalyze the oxidation of a wide variety of xenobiotics, including many drugs. mdpi.commdpi.com The fundamental mechanism involves the insertion of one oxygen atom into the substrate—in this case, fluphenazine—to form the hydroxylated metabolite, while the other oxygen atom is reduced to form water. mdpi.comdrugbank.com The extensive metabolism of fluphenazine in the liver via these oxidative pathways underscores the critical role of the CYP450 system. nih.govpatsnap.com

While multiple CYP isoforms exist, specific enzymes are responsible for metabolizing particular drugs. Fluphenazine is metabolized predominantly by the CYP2D6 isoform. mdpi.comaafp.org Although direct evidence pinpointing the exclusive role of CYP2D6 in the 7-hydroxylation of fluphenazine is specific, studies on structurally similar phenothiazines provide strong correlative evidence. For instance, the 7-hydroxylation of chlorpromazine (B137089) is catalyzed mainly by CYP2D6 and partially by CYP1A2. nih.gov This suggests that these isoforms are likely key players in the formation of this compound.

Table 1: Implicated Cytochrome P450 Isoforms in Phenothiazine Metabolism

| Compound | Metabolic Reaction | Implicated CYP Isoform(s) | Finding |

| Fluphenazine | General Metabolism | CYP2D6 | Identified as the predominant enzyme for overall metabolism. mdpi.com |

| Chlorpromazine | 7-Hydroxylation | CYP2D6, CYP1A2 | CYP2D6 is the main catalyst, with partial activity from CYP1A2. nih.gov |

Further Biotransformation and Conjugation Pathways

Following its formation via Phase I hydroxylation, this compound undergoes further metabolic changes through Phase II conjugation reactions. tandfonline.comnih.gov These reactions involve the attachment of endogenous molecules to the metabolite, a process which generally increases water solubility and facilitates excretion from the body. upol.cz

Glucuronidation is a major Phase II pathway for this compound. invivochem.comnih.gov This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the this compound molecule, forming this compound glucuronide. tandfonline.comnih.gov This conjugate has been identified in biological samples, including dog bile and human urine. invivochem.comtandfonline.com

In vitro studies using an immobilized rabbit hepatic enzyme system have demonstrated the efficiency and specificity of this pathway. tandfonline.comnih.gov When pure this compound was used as the substrate, a high yield (60%) of 7-hydroxy-β-D-O-glucuronyl-fluphenazine was produced. nih.gov Research confirmed that conjugation occurs exclusively at the aromatic hydroxyl group at the 7-position. tandfonline.com There was no evidence of glucuronidation at the primary alcohol group on the side-chain or at the tertiary nitrogen atoms. tandfonline.comnih.gov

Table 2: Research Findings on the Biosynthesis of this compound Glucuronide

| Parameter | Observation | Source |

| Substrate | Pure this compound | nih.gov |

| Enzyme System | Rabbit Hepatic Microsomal Immobilized UGTs | tandfonline.comnih.gov |

| Product | 7-hydroxy-β-D-O-glucuronyl-fluphenazine | nih.gov |

| Yield | 60% | nih.gov |

| Site of Conjugation | Phenolic hydroxyl group | tandfonline.com |

| Other Potential Sites | No reaction observed at the side-chain alcohol or nitrogen atoms | tandfonline.comnih.gov |

In addition to glucuronidation, sulfation represents another Phase II metabolic route for this compound. Phase II metabolism, in general, serves to detoxify and prepare compounds for elimination. upol.cz In studies of rat bile, several sulfate (B86663) conjugates of fluphenazine and its metabolites have been isolated. nih.gov Among these, this compound sulfate and/or this compound ring sulfate were indirectly identified, confirming that sulfation is a relevant biotransformation pathway for this metabolite. nih.gov

Comparative Metabolic Analysis with Related Phenothiazine Compounds

The metabolic pathways of fluphenazine and its 7-hydroxy metabolite show both similarities and differences when compared to other phenothiazine drugs like chlorpromazine and trifluoperazine (B1681574). Most phenothiazines undergo extensive metabolism involving Phase I reactions like hydroxylation and sulfoxidation, followed by Phase II conjugation. researchgate.netescholarship.org

For example, prochlorperazine (B1679090) is metabolized through hydroxylation and glucuronidation, similar to fluphenazine. researchgate.net However, the specifics of these reactions can differ. As noted earlier, chlorpromazine's 7-hydroxylation is mediated by both CYP2D6 and CYP1A2. nih.gov In contrast, the metabolism of trifluoperazine in human in vitro systems leads to a major N-glucuronide metabolite, a reaction catalyzed by the specific isoform UGT1A4. researchgate.net This differs from the metabolism of this compound, where glucuronidation occurs at the phenolic hydroxyl group, not a nitrogen atom. tandfonline.comresearchgate.net These variations highlight the structural nuances that dictate the specific enzymatic pathways utilized for each phenothiazine derivative.

Table 3: Comparative Metabolic Pathways of Selected Phenothiazines

| Compound | Key Metabolic Pathways | Notes |

| Fluphenazine | 7-Hydroxylation (Phase I), Sulfoxidation (Phase I), Glucuronidation of 7-OH metabolite (Phase II), Sulfation of 7-OH metabolite (Phase II) | Hydroxylation is a major initial step; glucuronidation occurs at the phenolic hydroxyl group. tandfonline.comnih.govnih.gov |

| Chlorpromazine | 7-Hydroxylation (Phase I) | 7-hydroxylation is catalyzed by CYP2D6 and CYP1A2. nih.gov |

| Trifluoperazine | N-demethylation (Phase I), N-glucuronidation (Phase II) | In humans, N-glucuronidation is a major pathway, mediated by UGT1A4. researchgate.net |

| Prochlorperazine | Dealkylation, Glucuronidation, Hydroxylation, Sulfoxidation | Shows a broad range of metabolic reactions common to phenothiazines. researchgate.net |

Impact of Metabolic Variability on Research Outcomes

The metabolic pathways of fluphenazine, particularly the formation of this compound, are significantly influenced by genetic variability, which can, in turn, impact research outcomes. The primary enzyme responsible for the hydroxylation of fluphenazine, Cytochrome P450 2D6 (CYP2D6), is encoded by a highly polymorphic gene. openaccessjournals.comamazonaws.comnih.gov This genetic polymorphism leads to distinct phenotypes with varying enzyme activity, altering the rate at which fluphenazine is metabolized. openaccessjournals.combioline.org.br

Individuals can be categorized into different metabolizer groups based on their CYP2D6 genotype: openaccessjournals.comopenaccessjournals.com

Poor Metabolizers (PMs): Possess two non-functional alleles, leading to absent or significantly reduced enzyme activity. nih.govuu.nl

Intermediate Metabolizers (IMs): Have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity. openaccessjournals.com

Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Carry two fully functional alleles, resulting in normal enzyme activity. nih.govuu.nl

Ultrarapid Metabolizers (UMs): Have multiple copies of functional CYP2D6 genes, leading to substantially increased enzyme activity. amazonaws.comnih.gov

This variation in metabolic capacity directly affects the plasma concentrations of fluphenazine and its metabolites, including this compound. uu.nl For instance, poor metabolizers (PMs) are likely to have elevated plasma concentrations of the parent drug, fluphenazine, due to slower conversion to this compound. uu.nl Conversely, ultrarapid metabolizers (UMs) may have lower than expected plasma concentrations of fluphenazine and higher concentrations of its metabolites.

This inter-individual variability presents a significant challenge in clinical research. Studies investigating the relationship between drug concentrations and clinical effects or adverse events can yield conflicting or inconclusive results if the genetic makeup of the study population is not considered. nih.gov For example, research on the link between the CYP2D6 genotype and adverse reactions like extrapyramidal symptoms (EPS) has been contradictory. openaccessjournals.comnih.gov While some studies suggest that PMs are at a higher risk for developing these side effects due to higher drug exposure, other studies have failed to replicate these findings. nih.govopenaccessjournals.com This discrepancy may be due to small sample sizes, co-medications, and the failure to account for the wide range of metabolic capacities within the study groups. nih.gov Therefore, the genetic polymorphism of CYP2D6 is a critical confounding factor that complicates the interpretation of research data and the establishment of clear concentration-response relationships for fluphenazine and its metabolites. uu.nlfrontiersin.org

Table 2: CYP2D6 Phenotypes and Their Impact on Fluphenazine Metabolism Research

| Phenotype | Genotype Characteristic | Metabolic Capacity | Impact on Research Outcomes | Source |

| Poor Metabolizer (PM) | Two non-functional alleles | Absent or greatly reduced | Higher plasma concentrations of fluphenazine; potential for increased adverse effects, complicating safety and efficacy analyses. | nih.govuu.nl |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles | Decreased | Variable plasma concentrations, contributing to inter-individual variability in drug response and study results. | openaccessjournals.com |

| Normal Metabolizer (NM/EM) | Two functional alleles | Normal | Serves as the reference group in many pharmacogenetic studies. | nih.govuu.nl |

| Ultrarapid Metabolizer (UM) | Multiple functional gene copies | Increased | Lower plasma concentrations of fluphenazine; may lead to apparent treatment failure, affecting efficacy assessments in clinical trials. | amazonaws.comnih.gov |

Pharmacological and Neurobiological Characterization of 7 Hydroxyfluphenazine

Receptor Binding Profile and Affinity

The interaction of 7-Hydroxyfluphenazine with various neuroreceptors dictates its pharmacological profile. In vitro binding assays using radioligands have been instrumental in elucidating the affinity of this metabolite for several key receptors in the central nervous system.

Fluphenazine (B1673473), the parent compound of this compound, is well-established as a potent antagonist of both D1 and D2 dopamine (B1211576) receptors. This dual antagonism is central to its antipsychotic efficacy. While in vitro studies have been conducted to determine the binding affinities of fluphenazine metabolites for dopamine D2 receptors, specific affinity constants (K_i_ values) for this compound at D1 and D2 receptors are not detailed in widely available literature. However, it is understood that metabolites of phenothiazine (B1677639) drugs, including fluphenazine, do interact with these receptors. The dopaminergic system signals through two main families of receptors: the "D1-like" (D1 and D5) and the "D2-like" (D2, D3, and D4) subtypes abcam.com. The antagonism of D2 receptors, in particular, is a hallmark of many antipsychotic medications abcam.com.

The interaction of antagonists with dopamine receptors can be complex. For instance, the affinity of various antipsychotic agents for the D2 receptor is largely determined by the rate at which they dissociate from the receptor (k_off_). This kinetic parameter can vary as much as a thousand-fold among different drugs and is thought to influence their clinical profiles.

Antagonism of muscarinic cholinergic receptors is associated with certain side effects of antipsychotic medications. Research comparing various phenothiazines and their metabolites has shown that fluphenazine and its derivatives possess a relatively weak affinity for these receptors. Specifically, studies have demonstrated that fluphenazine and its metabolites have 5 to 30 times lower binding affinities for muscarinic cholinergic receptors in rat brain tissue compared to compounds like chlorpromazine (B137089) and levomepromazine and their respective metabolites creative-bioarray.com. This suggests that this compound is likely to have a low potential for producing anticholinergic effects.

| Compound Group | Relative Affinity for Muscarinic Receptors |

|---|---|

| Fluphenazine and its metabolites | Low |

| Chlorpromazine and its metabolites | High (5-30x greater than Fluphenazine group) |

| Levomepromazine and its metabolites | High (5-30x greater than Fluphenazine group) |

Blockade of the histamine (B1213489) H1 receptor is linked to the sedative effects observed with many antipsychotic drugs. Comparative in vitro binding studies have revealed a significant difference in potency between fluphenazine and its 7-hydroxy metabolite. This compound exhibits only 10% of the potency of the parent drug, fluphenazine, in binding to histamine H1 receptors creative-bioarray.comnih.gov. This substantial reduction indicates that the sedative potential of this compound is markedly lower than that of fluphenazine itself. In the same series of studies, fluphenazine was noted as being the least potent of the four parent phenothiazines tested for H1 receptor binding creative-bioarray.comnih.gov.

| Compound | Relative Potency at Histamine H1 Receptor |

|---|---|

| Fluphenazine | 100% (Reference) |

| This compound | 10% |

The addition of a hydroxyl group at the 7-position of the phenothiazine ring system has a profound impact on the molecule's receptor binding profile. The most striking example is the 90% reduction in potency at the histamine H1 receptor observed in this compound compared to fluphenazine creative-bioarray.comnih.gov. This demonstrates that this specific structural modification significantly diminishes the compound's ability to interact with this receptor. While the precise mechanism for this reduced affinity is not fully elucidated, it is clear that the introduction of the polar hydroxy group alters the physicochemical properties of the molecule, thereby affecting its interaction with the H1 receptor binding pocket. This alteration in bioactivity highlights the critical role that metabolic processes, such as hydroxylation, play in modifying the pharmacological actions of a parent drug.

In Vitro Pharmacological Studies

To move beyond simple binding affinity, in vitro functional assays are employed to determine how a compound modulates receptor activity. These studies provide insight into whether a compound acts as an antagonist, agonist, or inverse agonist at a given receptor.

For D1-like dopamine receptors (D1 and D5), which couple to G_s_ proteins to stimulate adenylyl cyclase, a functional assay would typically measure changes in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would be expected to block the increase in cAMP induced by a dopamine agonist.

For D2-like dopamine receptors (D2, D3, D4), which couple to G_i/o_ proteins to inhibit adenylyl cyclase, a cellular assay would measure the compound's ability to block the dopamine-induced decrease in cAMP. Another common technique is the [³⁵S]GTPγS binding assay. This functional assay measures the activation of G-proteins upon receptor stimulation. An antagonist would block the increase in [³⁵S]GTPγS binding initiated by a dopamine agonist. These assays are crucial for determining the potency (EC₅₀) and efficacy (E_max_) of a ligand and confirming its functional effect on receptor signaling pathways.

Enzymatic Inhibition/Activation Studies (excluding CYP interactions here)

Currently, there is a limited amount of publicly available research specifically detailing the inhibitory or activation effects of this compound on enzymatic systems, excluding cytochrome P450 (CYP) enzymes. While the broader metabolism of xenobiotics by non-CYP enzymes such as aldehyde oxidase, monoamine oxidase, and various hydrolases is a field of active study, specific investigations into the direct interactions of this compound with these enzymes have not been extensively reported in the literature reviewed.

In Vivo Neurobiological and Behavioral Effects

Modulation of Dopaminergic Signaling Pathways in Animal Models

Research indicates that this compound displays a notable affinity for both D1 and D2 dopamine receptors. Specifically, it has been shown to possess approximately 20% of the affinity of the parent compound, fluphenazine, for the D2 receptor, and 5% of the affinity for the D1 receptor nih.gov. The antagonism of D2 receptors, in particular, is a key characteristic of many antipsychotic drugs and is linked to the amelioration of psychotic symptoms. The interaction with these receptors suggests that this compound can modulate the neurotransmission of dopamine, a critical neurotransmitter involved in mood, cognition, and motor control.

Effects on Animal Behavior (e.g., open-field behavior, methamphetamine-induced hyperactivity, catalepsy)

In preclinical animal models, this compound has demonstrated a clear impact on various behaviors, consistent with the effects of a dopamine receptor antagonist. Studies in mice and rats have shown that administration of this metabolite leads to a significant inhibition of spontaneous motor activity in an open-field setting nih.gov.

Furthermore, this compound effectively counteracts the locomotor-stimulating effects of methamphetamine, a psychostimulant that increases dopamine levels in the brain nih.gov. This inhibition of methamphetamine-induced hyperactivity provides further evidence of its dopamine-blocking capabilities nih.gov.

Another significant behavioral effect observed is the induction of catalepsy in mice nih.gov. Catalepsy, a state of motor immobility and waxy flexibility, is a classic behavioral marker for dopamine D2 receptor blockade in the basal ganglia and is a common finding with antipsychotic medications.

Impact on Apomorphine-Induced Stereotypy and Yawning

The effects of this compound on behaviors induced by the dopamine agonist apomorphine have also been investigated. In rats, the metabolite has been shown to decrease stereotyped behaviors, such as repetitive sniffing, licking, and gnawing, which are induced by high doses of apomorphine nih.gov. This anti-stereotypic effect is indicative of a blockade of postsynaptic dopamine receptors.

Interestingly, this compound also reduces yawning elicited by low doses of apomorphine in rats nih.gov. Low-dose apomorphine is believed to preferentially stimulate presynaptic dopamine autoreceptors, which inhibit dopamine synthesis and release. The inhibition of apomorphine-induced yawning suggests that this compound may also act on these presynaptic dopamine receptors nih.gov.

Contribution to Psychotropic Actions in Preclinical Models

The collective findings from preclinical behavioral studies strongly suggest that this compound possesses intrinsic psychotropic properties. Its ability to inhibit spontaneous and stimulated motor activity, induce catalepsy, and antagonize dopamine agonist-induced behaviors points to a profile consistent with that of an antipsychotic agent nih.gov.

Comparative Pharmacodynamics with Fluphenazine and Other Metabolites

When comparing the pharmacodynamic profile of this compound to its parent compound, fluphenazine, and other metabolites like fluphenazine-sulfoxide, several key distinctions and similarities emerge.

In terms of receptor binding, this compound demonstrates a lower affinity for dopamine receptors than fluphenazine, with approximately 20% of the affinity for D2 receptors and 5% for D1 receptors nih.gov. In contrast, another metabolite, fluphenazine-sulfoxide, shows a much lower affinity, with only 1% to 3% of fluphenazine's affinity for both D1 and D2 receptors nih.gov.

Despite its lower receptor affinity compared to the parent drug, in vivo behavioral studies have established that this compound is an active metabolite with a pharmacological profile similar to that of fluphenazine nih.gov. It effectively inhibits open-field behavior, counteracts methamphetamine-induced hyperactivity, and induces catalepsy, similar to fluphenazine and its long-acting ester formulations (enanthate and decanoate) nih.gov.

The following table summarizes the comparative pharmacodynamic properties:

| Compound | D2 Receptor Affinity (Relative to Fluphenazine) | D1 Receptor Affinity (Relative to Fluphenazine) | In Vivo Behavioral Effects (Antipsychotic-like) |

| Fluphenazine | 100% | 100% | Potent |

| This compound | ~20% nih.gov | ~5% nih.gov | Active nih.gov |

| Fluphenazine-sulfoxide | ~1-3% nih.gov | ~1-3% nih.gov | Active nih.gov |

This table is based on the data presented in the text.

Analytical Methodologies for 7 Hydroxyfluphenazine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 7-Hydroxyfluphenazine from complex biological matrices such as plasma, serum, and urine. The separation is essential to eliminate interference from the parent drug, other metabolites, and endogenous compounds, thereby ensuring accurate analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of fluphenazine (B1673473) and its metabolites. In various studies, reversed-phase HPLC methods have been successfully employed to separate this compound from related compounds. For instance, one method demonstrated that this compound does not interfere with the chromatographic analysis of fluphenazine and its decanoate ester, with a noted retention time of 3.9 minutes under specific conditions psychiatry.ru. The specificity of HPLC is critical, as it ensures that the peak corresponding to this compound is well-resolved from other components in the sample psychiatry.ru. The purity of reference standards used in these analyses is also typically confirmed by HPLC, often exceeding 95% lgcstandards.com.

While detailed parameters for methods focusing solely on this compound are not always published, the development of stability-indicating HPLC methods for the parent drug, fluphenazine, provides a framework for its analysis. nih.govresearchgate.net These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and robustness, which would be equally applicable to methods for its 7-hydroxy metabolite nih.govnih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) in Bioanalysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, increased sensitivity, and much faster analysis times. While specific UHPLC methods dedicated exclusively to this compound are not extensively detailed in available literature, the principles of UHPLC are highly applicable to its bioanalysis. The enhanced efficiency of UHPLC is particularly advantageous for resolving metabolites with closely related structures in complex biological samples. For the parent compound, fluphenazine, UHPLC methods have been developed using columns such as the Acquity BEH Phenyl (100 mm × 2.1 mm, 1.7 µm), demonstrating excellent linearity and precision researchgate.net. Such a system could be readily adapted for the rapid and sensitive bioanalysis of this compound.

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing unparalleled sensitivity and structural information. When coupled with liquid chromatography, it offers a powerful platform for both qualitative identification and precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative Analysis

LC-MS is a primary technique for the structural confirmation of metabolites. In the analysis of this compound, various MS techniques have been employed to elucidate its structure and that of its conjugates. Fast Atom Bombardment (FAB) mass spectrometry has been used to identify the glucuronide conjugate of this compound. In one study, the FAB mass spectrum showed a distinct pseudo-molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 630 tandfonline.com. The spectrum also revealed an ion at m/z 454, which corresponds to the protonated aglycone (this compound itself), formed by the cleavage of the glucuronic acid bond tandfonline.com.

Further structural information is obtained through tandem mass spectrometry (MS/MS). The daughter ion spectrum of the m/z 630 precursor ion yielded a single, prominent ion at m/z 454, confirming the loss of the glucuronic acid moiety and verifying the identity of the metabolite tandfonline.com. Chemical derivatization, such as trimethylsilylation, followed by electron impact (EI) or chemical ionization (CI) mass spectrometry, can also be used for confirmation, yielding characteristic fragmentation patterns tandfonline.com.

| Analyte/Derivative | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) |

| This compound Glucuronide | FAB | 630 [M+H]⁺ | 454 |

| This compound (Aglycone) | FAB | 454 [M+H]⁺ | - |

| Trimethylsilyl derivative of this compound Glucuronide | CI | 990 | 598 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

For quantitative bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. mdpi.com This technique, typically employing a triple quadrupole mass spectrometer, operates in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific precursor ion (e.g., the protonated molecular ion of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion unique to the analyte, creating a highly specific analytical transition that minimizes background noise and enhances detection limits. bioanalysis-zone.comnih.gov This high degree of selectivity allows for accurate quantification even at very low concentrations in complex biological fluids. nih.govresearchgate.net

The development of a robust LC-MS/MS method for quantifying this compound involves several critical steps, including sample preparation, optimization of chromatographic conditions, and fine-tuning of mass spectrometer parameters. Although detailed validation reports for this compound are scarce, the methodology for the analogous compound 7-hydroxypericyazine provides a clear blueprint. nih.gov

Sample Preparation: The process often begins with a sample extraction from the biological matrix (e.g., plasma). Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances researchgate.net.

Chromatographic and Mass Spectrometric Optimization: The mobile phase composition, gradient, and flow rate are optimized to achieve sharp, symmetrical peaks with adequate retention. For MS/MS detection, the ion source parameters (e.g., electrospray voltage, gas flows, temperature) are optimized to maximize the signal for the precursor ion. The collision energy is then adjusted to produce the most intense and stable product ion for the MRM transition. For the closely related 7-hydroxypericyazine, an MRM transition of m/z 382.5 > 142.4 was used for quantification nih.gov. A similar approach would be used for this compound, starting with its protonated molecule at m/z 454.

Method Validation: A fully optimized method is validated to ensure its reliability. Key validation parameters, as demonstrated in methods for related compounds, are summarized in the table below. mdpi.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision (%RSD) < 20% |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio > 3 |

| Precision | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (%RSD) < 15% |

| Accuracy | The closeness of the measured value to the true value. | Mean value within ±15% of the nominal value |

| Matrix Effect | The influence of co-eluting, endogenous matrix components on the ionization of the analyte. | Monitored to ensure it does not compromise quantification. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial value. |

For the parent drug, fluphenazine, a validated LC-MS method achieved a limit of quantitation of 0.5 ng/mL, demonstrating the high sensitivity attainable with this technology . A similarly sensitive and robust method would be the objective for the routine quantification of this compound in clinical and research settings.

Validation of Analytical Procedures (e.g., linearity, accuracy, precision, limits of detection and quantification, matrix effects)

The validation of analytical procedures is a critical requirement for ensuring the reliability and accuracy of quantitative data in pharmaceutical research. nih.gov For this compound, a key metabolite of Fluphenazine, robust and validated analytical methods, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are essential for its accurate measurement in biological matrices. The validation process is conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com

Key validation parameters include:

Linearity: This parameter establishes the relationship between the concentration of this compound and the analytical instrument's response. A linear relationship is demonstrated by preparing a series of calibration standards at different concentrations and analyzing them. The resulting data are plotted, and a linear regression analysis is performed. For a method to be considered linear, the correlation coefficient (r²) is typically required to be ≥0.99. researchgate.netyoutube.com

Accuracy: Accuracy reflects the closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) across the linear range. The measured concentration is then compared to the nominal concentration, and the agreement is expressed as a percentage. Regulatory guidelines often require the accuracy to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). youtube.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the precision within a single analytical run.

Inter-day precision (Intermediate Precision): Evaluates the precision across different days, often involving different analysts or equipment. The acceptance criterion for precision is typically a %RSD of ≤15% (or ≤20% at the lower limit of quantification). researchgate.netyoutube.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of this compound in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.govnih.gov The LOQ is the lowest concentration that can be reliably and reproducibly measured with acceptable accuracy and precision. nih.gov The LOQ is a critical parameter for pharmacokinetic studies where metabolite concentrations can be very low.

Matrix Effects: When analyzing biological samples such as plasma or urine, co-eluting endogenous components can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the method. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.

The table below summarizes the typical validation parameters and their acceptance criteria for bioanalytical methods.

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between concentration and instrument response over a specified range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal value (±20% at LOQ) |

| Precision | Agreement between a series of measurements. Expressed as %RSD. | %RSD ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response is identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤20%. |

| Matrix Effect | Alteration of ionization efficiency by co-eluting matrix components. | The variability of the internal standard-normalized matrix factor should be ≤15%. |

Application of Stable Isotope-Labeled Internal Standards

In modern bioanalytical mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.

In pharmacokinetic and metabolic studies, the goal is to accurately track the concentration of a drug and its metabolites, such as this compound, over time. The ideal internal standard for quantifying this compound is its stable isotope-labeled analog, this compound-d8. This compound has the same chemical structure and properties as the analyte, but with eight deuterium atoms replacing hydrogen atoms, making it heavier and distinguishable by the mass spectrometer.

When added to a biological sample at a known concentration before sample processing, this compound-d8 experiences the same extraction losses, matrix effects, and ionization variability as the endogenous this compound. By measuring the ratio of the analyte's mass spectrometric response to that of the internal standard, any variations introduced during the analytical process are effectively nullified. This ensures that the calculated concentration of this compound is highly accurate and reflects its true concentration in the original sample.

The use of deuterated analogs like this compound-d8 as internal standards in mass spectrometry offers several distinct advantages:

Compensation for Matrix Effects: Deuterated standards co-elute chromatographically with the non-labeled analyte. Because they are physically and chemically identical, they experience the same degree of ion suppression or enhancement from the biological matrix, allowing for effective correction and improving data accuracy.

Correction for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the deuterated internal standard. The use of a response ratio corrects for this variability.

Enhanced Method Robustness: The method becomes more resilient to minor day-to-day variations in instrument performance or sample preparation, as the internal standard provides a constant reference point.

Toxicological Considerations in 7 Hydroxyfluphenazine Research

Cellular and Molecular Mechanisms of Toxicity

The cellular and molecular mechanisms underlying the potential toxicity of 7-hydroxyfluphenazine have not been specifically elucidated. For the parent drug, fluphenazine (B1673473), neurotoxicity is a recognized concern, with proposed mechanisms including neuronal death and damage to the dopaminergic system. nih.gov The molecular toxicology of many xenobiotics involves their metabolic activation to reactive intermediates that can interact with cellular macromolecules. nih.govcuanschutz.edu Whether the hydroxylation of fluphenazine to this compound represents a detoxification pathway or a bioactivation step leading to a more or less toxic compound is not definitively established.

Comparative Toxicological Profile with Fluphenazine and Other Metabolites

A direct comparative toxicological profile of this compound with fluphenazine and its other major metabolite, fluphenazine sulfoxide, is not well-documented. However, a study investigating the distribution and receptor affinity of these compounds in rats found that this compound has a lower affinity for dopamine (B1211576) D1 and D2 receptors compared to fluphenazine. This suggests that its contribution to the direct pharmacological and potentially some toxic effects mediated by these receptors may be less pronounced than that of the parent drug.

Table 2: Comparative Dopamine Receptor Affinity

| Compound | Relative Affinity for D1 Receptors | Relative Affinity for D2 Receptors |

| Fluphenazine | High | High |

| This compound | Lower than Fluphenazine | Lower than Fluphenazine |

| Fluphenazine Sulfoxide | Low | Low |

This table provides a qualitative comparison of the affinity for dopamine receptors, suggesting a potentially different pharmacological and toxicological profile for this compound compared to its parent compound.

Q & A

Q. What are the key metabolic pathways of fluphenazine leading to the formation of 7-hydroxyfluphenazine, and how do these pathways differ between oral and depot administration?

this compound is a major metabolite of fluphenazine, a phenothiazine antipsychotic. After oral administration, fluphenazine undergoes rapid hepatic metabolism via cytochrome P450 enzymes, resulting in higher steady-state levels of this compound compared to the parent drug. In contrast, depot formulations (e.g., intramuscular injections) release fluphenazine slowly, leading to higher parent drug concentrations and reduced metabolite dominance . Researchers should validate metabolic pathways using isotope-labeled fluphenazine (e.g., fluphenazine-14C) and compare pharmacokinetic profiles across administration routes via HPLC or LC-MS to quantify metabolite ratios .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

Screening methods for this compound in urine or plasma include immunoassays (e.g., ELISA) for preliminary detection, followed by confirmatory techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For precise quantification, LC-MS/MS with deuterated internal standards is preferred due to its sensitivity and specificity. Researchers should report limits of detection (LOD), recovery rates, and cross-reactivity data to ensure methodological rigor .

Q. How does this compound’s pharmacokinetic profile influence its role as a biomarker for fluphenazine adherence or toxicity?

this compound’s urinary presence correlates with fluphenazine exposure, making it a potential adherence biomarker. However, its utility varies by administration route: oral use yields higher metabolite levels, while depot administration prioritizes parent drug monitoring. Researchers should design longitudinal studies with repeated sampling to account for inter-individual variability in metabolism and renal excretion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolite ratios of this compound across preclinical and clinical studies?

Discrepancies often arise from species-specific metabolism (e.g., dogs vs. humans) or methodological differences in sample preparation (e.g., extraction efficiency). To address this, standardize protocols for matrix selection (plasma vs. urine), storage conditions, and analytical validation. Cross-validate findings using in vitro hepatocyte models or microsomal assays to isolate metabolic contributions .

Q. What experimental designs are optimal for studying this compound’s pharmacological activity relative to fluphenazine?

Use receptor-binding assays (e.g., dopamine D2 receptor affinity tests) to compare this compound and fluphenazine. Employ in vivo models (e.g., rodent catalepsy tests) to assess metabolite contributions to efficacy or side effects. For translational relevance, integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify metabolite exposure-response relationships .

Q. How can researchers validate the structural identification of this compound in novel biological matrices?

Combine high-resolution mass spectrometry (HR-MS) for accurate mass determination with nuclear magnetic resonance (NMR) spectroscopy to confirm hydroxylation position (C-7 vs. C-8 on the phenothiazine ring). Compare retention times and fragmentation patterns against synthesized reference standards. Publish raw spectral data in supplementary materials to enable reproducibility .

Q. What strategies mitigate confounding variables when correlating this compound levels with clinical outcomes in schizophrenia patients?

Control for genetic polymorphisms (e.g., CYP2D6 status), concomitant medications, and renal/hepatic function. Use multivariate regression models to adjust for covariates. For longitudinal studies, employ mixed-effects models to account for intra-patient variability. Transparently report exclusion criteria and statistical power calculations .

Methodological Considerations

- Data Validation : Replicate findings across independent cohorts or labs. Use blinded analysis to reduce bias .

- Ethical Reporting : Disclose conflicts of interest and adhere to guidelines for human/animal research .

- Supplementary Materials : Provide raw chromatograms, spectral data, and detailed protocols to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.